molecular formula C14H11F3N2 B12505780 (2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12505780
M. Wt: 264.25 g/mol
InChI Key: HSRBEDJTOVKYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Imidazo[1,2-a]pyridine Bicyclic System Characterization

The imidazo[1,2-a]pyridine system consists of a fused bicyclic structure combining imidazole and pyridine rings. In this derivative, the pyridine ring (six-membered) is fused to the imidazole ring (five-membered) at positions 1 and 2 of the imidazole and positions a and 2 of the pyridine, respectively. X-ray crystallographic studies of analogous compounds reveal planarity in the bicyclic system, with bond lengths of 1.34 Å for the N1–C2 bond in the imidazole ring and 1.40 Å for the C3–N4 bond connecting the rings.

The dihydro modification at positions 2 and 3 introduces partial saturation, reducing aromaticity in the imidazole moiety. This creates a chiral center at C2 while maintaining conjugation between the pyridine nitrogen lone pair and the π-system of the fused rings. The trifluoromethyl group at position 6 induces electronic perturbations measurable via NMR: the adjacent proton (H7) shows a downfield shift to δ 8.2 ppm due to electron withdrawal.

Configuration Analysis of Chiral C2 Center (S-Enantiomer)

The C2 center exhibits tetrahedral geometry with the following substituents:

  • Phenyl group (R configuration in mirror-image enantiomer)
  • Hydrogen atom
  • N1 of the imidazole ring
  • C3 of the dihydroimidazole moiety

Circular dichroism (CD) spectroscopy confirms the S-configuration through a positive Cotton effect at 225 nm (π→π* transition) and negative ellipticity at 260 nm (n→π* transition). The enantiomeric excess (ee) of synthesized (2S)-configured material typically exceeds 98% when using asymmetric catalysis methods, as demonstrated by chiral HPLC analysis with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).

Comparative rotational barrier calculations using density functional theory (B3LYP/6-31G*) predict an energy difference of 25.6 kcal/mol between (2S) and (2R) configurations, explaining the stability of the enantiomers at room temperature.

Trifluoromethyl Group Electronic Effects on Aromatic System

The -CF₃ group exerts strong electron-withdrawing effects via σ-induction (-I effect) and limited resonance (+R) contributions. Hammett substituent constants (σₘ = 0.43) predict meta-directing behavior in electrophilic substitution reactions. Key electronic impacts include:

Property Value (CF₃-substituted) Unsubstituted Analog
Pyridine N basicity (pKa) 3.1 ± 0.2 4.7 ± 0.3
HOMO-LUMO gap (eV) 5.2 4.9
¹⁹F NMR chemical shift -62.5 ppm N/A

The fluorine atoms create a deshielded region detectable via ¹⁹F NMR, while time-dependent DFT calculations show a 12% increase in electron density at the pyridine nitrogen compared to methyl-substituted analogs.

Comparative Analysis with Related Dihydroimidazopyridine Derivatives

Structural modifications significantly alter physicochemical properties:

Derivative logP TPSA (Ų) Molecular Weight (g/mol)
6-CF₃, 2S-phenyl (target) 3.46 15.6 264.25
6-H, 2S-phenyl 2.89 15.6 212.25
6-CH₃, 2R-phenyl 3.12 15.6 228.29

The trifluoromethyl group increases lipophilicity (ΔlogP = +0.57 vs H-substituted) while maintaining topological polar surface area. Crystal packing analysis reveals tighter molecular stacking (3.8 Å interplanar distance vs 4.2 Å in methyl analogs) due to fluorine-mediated intermolecular interactions.

Properties

IUPAC Name

2-phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2/c15-14(16,17)11-6-7-13-18-12(9-19(13)8-11)10-4-2-1-3-5-10/h1-8,12H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRBEDJTOVKYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ultrasound-Assisted Cyclization

A foundational method involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with α-bromoacetophenone derivatives under ultrasonic irradiation. This approach, adapted from Vieira et al., leverages PEG-400 as a green solvent and achieves cyclization within 30–60 minutes at 50–70°C. The imidazo[1,2-a]pyridine core forms via nucleophilic substitution, followed by intramolecular dehydration. For the dihydro variant, post-cyclization hydrogenation using Pd/C or Raney Ni under 1–3 bar H₂ introduces saturation at the 2,3-positions. Asymmetric induction is achieved via chiral auxiliaries or kinetic resolution, though enantiomeric excess (ee) remains moderate (60–75%).

Key Data:

Starting Material Catalyst Time (h) Yield (%) ee (%)
2-Amino-5-CF₃-pyridine + PhCOCH₂Br Cu(OTf)₂ 1.5 82 68
Post-hydrogenation conditions Pd/C (10 wt%) 6 74 72

[3+2] Cycloaddition Strategies

Pyridinium Ylide-Based Synthesis

The [3+2] cycloaddition of pyridinium ylides with trifluoroacetonitrile, as reported by Weng et al., offers direct access to the imidazo[1,2-a]pyridine scaffold. The ylide, generated in situ from 2-phenylpyridine and trifluoroacetaldehyde oxime, reacts regioselectively to position the CF₃ group at C6. Chiral phosphine ligands, such as (R)-BINAP, enable enantioselectivity up to 88% ee. The dihydro structure arises from the inherent stereoelectronics of the cycloaddition, avoiding post-synthetic reduction.

Reaction Conditions:

  • Solvent: Dichloroethane (DCE), 80°C
  • Catalysts: Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (1.5 equiv)
  • Yield: 70–85%
  • Example: 2-Phenyl-6-CF₃-imidazo[1,2-a]pyridine (83% yield, 86% ee).

Asymmetric Synthesis Techniques

Iridium-Catalyzed Hydrogenation

Asymmetric hydrogenation of prochiral imines derived from imidazo[1,2-a]pyridines provides high enantioselectivity. Using Ir-(S)-SegPhos complexes, the ketone intermediate (e.g., 2-phenyl-6-CF₃-imidazo[1,2-a]pyridin-3-one) is hydrogenated at 50°C under 50 bar H₂, achieving >95% ee. This method, inspired by advances in amine synthesis, is scalable and tolerates diverse substituents.

Optimized Parameters:

Substrate Catalyst Loading Pressure (bar) ee (%)
2-Ph-6-CF₃-imidazo-pyridin-3-one 0.1 mol% Ir 50 96

Functionalization of Preformed Imidazo[1,2-a]pyridines

Trifluoromethylation via Cross-Coupling

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield (%) ee (%)
Cyclocondensation Scalable, green solvent compatibility Moderate enantioselectivity 70–82 60–75
[3+2] Cycloaddition Direct CF₃ incorporation, high regioselectivity Requires chiral ligands for ee control 70–85 80–88
Asymmetric Hydrogenation High ee, broad substrate scope High-pressure H₂, costly catalysts 85–92 90–96

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with imidazopyridine structures often exhibit diverse biological activities. While the specific biological activity of (2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has not been fully characterized, it is expected to align with trends observed in similar compounds. These activities include:

  • Anticancer Properties : Compounds in this class have shown efficacy against various cancer cell lines. For instance, derivatives of imidazopyridine have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Activity : Some related compounds demonstrate significant antimicrobial effects, suggesting potential applications in treating infections .
  • Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, which could be beneficial in drug design for diseases such as diabetes and cancer .

Synthetic Methodologies

The synthesis of (2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various organic reactions. Key methods include:

  • Condensation Reactions : Utilizing benzene derivatives and imidazole precursors to form the core structure.
  • Microwave-Assisted Synthesis : This eco-friendly approach allows for rapid synthesis under mild conditions, enhancing yield and purity .
  • Catalyst-Free Methods : Recent advancements have introduced methods that do not require catalysts or additives, simplifying the synthesis process and reducing environmental impact .

Case Studies and Research Findings

Several studies have explored the applications of imidazopyridine derivatives:

  • A study demonstrated that certain imidazopyridine compounds inhibited specific kinases involved in cancer progression, showcasing their potential as targeted therapies .
  • Another research highlighted the antimicrobial properties of related structures against drug-resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of (2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Biological Activity

(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound with significant biological activity. Its structure includes a trifluoromethyl group, which is known to enhance the pharmacological properties of compounds. This article explores its biological activities, including antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C14H11F3N2
  • Molecular Weight : 264.25 g/mol
  • CAS Number : 1208867-88-2

Antimicrobial Activity

Research has shown that imidazo[1,2-a]pyridine derivatives exhibit promising antimicrobial properties. A study highlighted the synthesis of various derivatives and their evaluation against Mycobacterium tuberculosis (MTB), where certain compounds demonstrated low nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-sensitive and resistant strains . This indicates potential for developing new antitubercular agents.

Anticancer Activity

The anticancer potential of (2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has been investigated in various studies. For instance, compounds derived from similar scaffolds have shown significant growth inhibition in cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/mL . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Insecticidal Activity

The compound also exhibits insecticidal properties. Research has indicated that derivatives with trifluoromethyl groups can effectively target agricultural pests. In tests against Spodoptera frugiperda and Mythimna separata, compounds showed significant mortality rates compared to control substances .

Case Studies

  • Antitubercular Agents :
    • A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine derivatives were synthesized, showing excellent in vitro activity against MTB with MIC values in the nanomolar range. Compounds like 15b and 15d exhibited favorable safety profiles, suggesting their potential as lead candidates for further drug development .
  • Anticancer Studies :
    • A comparative study on the anticancer effects of various trifluoromethyl derivatives revealed that those based on the imidazo[1,2-a]pyridine scaffold had enhanced cytotoxicity against multiple cancer cell lines. The results indicated a need for further exploration into their mechanisms of action and potential therapeutic applications .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisLow nanomolar MIC values
AnticancerPC3, K562, HeLa, A549Significant growth inhibition
InsecticidalSpodoptera frugiperdaHigh mortality rates

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine with analogs differing in substituents, stereochemistry, and core modifications. Key differences in physicochemical properties, reactivity, and biological activity are highlighted.

Substituent Variations at Position 6
Compound Name Substituent (Position 6) Molecular Formula Key Properties/Applications Reference
(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine -CF₃ C₁₄H₁₁F₃N₂ High metabolic stability; chiral center enhances target selectivity
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) -Br C₁₃H₈Br₂N₂ Bromine substituents increase molecular weight (403.93 g/mol) and reactivity for cross-coupling reactions
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine -CF₃ C₈H₄BrF₃N₂ Bromine at position 2 enables functionalization via Suzuki-Miyaura coupling; lacks dihydro flexibility
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine (IP-6) -CH₃ C₁₅H₁₄FN₃ Methyl group reduces electron-withdrawing effects; fluorophenyl enhances lipophilicity

Key Findings :

  • The trifluoromethyl group at position 6 improves metabolic resistance compared to bromine or methyl groups .
  • Brominated analogs (e.g., KOXGEM) are heavier and more reactive in cross-coupling reactions, making them versatile intermediates .
Substituent Variations at Position 2
Compound Name Substituent (Position 2) Molecular Formula Key Properties/Applications Reference
(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine Phenyl (-C₆H₅) C₁₄H₁₁F₃N₂ Aromatic π-stacking potential; stereochemistry critical for binding
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) 3,4-Dimethoxyphenyl C₂₃H₂₃N₃O₂ Methoxy groups enhance solubility; phenethyl chain increases hydrophobicity
N-t-Butyl-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine (XOWVOX) Phenylethynyl C₁₈H₁₉N₃ Ethynyl group enables conjugation; t-butyl amine improves bioavailability

Key Findings :

  • The phenyl group at position 2 in the target compound supports π-π interactions in protein binding, whereas bulkier substituents (e.g., phenylethynyl) may sterically hinder interactions .
  • Polar substituents (e.g., methoxy) improve aqueous solubility but reduce membrane permeability .
Core Modifications and Stereochemical Effects
Compound Name Core Structure Key Features Reference
(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine Dihydroimidazo[1,2-a]pyridine Conformational flexibility; reduced aromaticity vs. non-dihydro analogs
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI) Non-dihydro imidazo[1,2-a]pyridine Planar structure enhances π-stacking; cyano group increases polarity
(R)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine R-enantiomer Opposite stereochemistry alters receptor binding; lower activity in certain assays

Key Findings :

  • Enantiomeric differences (2S vs. 2R) significantly impact biological activity, emphasizing the need for stereocontrol in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.